

In Situ Generation and Characterization of 1,2,3-Cyclohexatriene: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3-Cyclohexatriene

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This technical guide provides an in-depth overview of the in situ generation and characterization of the highly strained and reactive benzene isomer, **1,2,3-cyclohexatriene**. Due to its high reactivity and short lifetime, this intermediate cannot be isolated and is studied through its trapping reactions.^{[1][2]} This document details the experimental protocols for its generation from a silyl triflate precursor, summarizes quantitative data from trapping experiments, and provides visualizations of the experimental workflow and reaction pathways.

In Situ Generation of 1,2,3-Cyclohexatriene

The most effective method for the in situ generation of **1,2,3-cyclohexatriene** involves a fluoride-induced elimination from a silyl triflate precursor, a strategy pioneered by Kobayashi.^[3] ^[4] This approach utilizes mild reaction conditions, allowing for the transient formation of the strained triene, which can then be intercepted by a variety of trapping agents.

A common precursor for generating the parent **1,2,3-cyclohexatriene** (5) is the readily available silyl triflate 21.^[1] For substituted derivatives, such as the disubstituted **1,2,3-cyclohexatriene** (43), a flexible synthetic route starting from a brominated vinylogous ester has been developed.^[1]

Experimental Protocol: Generation and Trapping of 1,2,3-Cyclohexatriene (5)

This protocol is based on optimized conditions for the generation and trapping of the parent **1,2,3-cyclohexatriene**.^[1]

Materials:

- Silyl triflate precursor (21) (1 equivalent)
- Trapping agent (5–20 equivalents)
- Cesium fluoride (CsF) (10 equivalents)
- Tetrabutylammonium triflate ($\text{Bu}_4\text{N}^+\text{OTf}^-$) (2 equivalents)
- Tetrahydrofuran (THF), anhydrous (0.1 M)

Procedure:

- To a solution of the silyl triflate precursor (21) and the trapping agent in anhydrous THF, add cesium fluoride and tetrabutylammonium triflate.
- Stir the reaction mixture at 60 °C for 24 hours.
- Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Experimental Protocol: Generation and Trapping of a Disubstituted 1,2,3-Cyclohexatriene (43)

For the generation of a disubstituted derivative, modified reaction conditions have been shown to improve conversion and yields.^{[1][5]}

Materials:

- Dimethylated silyl triflate precursor (42) (1 equivalent)
- Trapping agent (5–20 equivalents)
- Cesium fluoride (CsF) (20 equivalents)

- Tetrabutylammonium triflate ($\text{Bu}_4\text{N}^+\text{OTf}^-$) (4 equivalents)
- Acetonitrile (MeCN), anhydrous (0.1 M)

Procedure:

- To a solution of the silyl triflate precursor (42) and the trapping agent in anhydrous acetonitrile, add cesium fluoride and tetrabutylammonium triflate.
- Stir the reaction mixture at 60 °C for 24 hours.
- Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Characterization of 1,2,3-Cyclohexatriene via Trapping Reactions

Direct characterization of **1,2,3-cyclohexatriene** is not feasible due to its transient nature. Its existence is confirmed by isolating and characterizing the products of its reactions with various trapping agents. This highly reactive intermediate readily undergoes a variety of cycloaddition reactions.^{[2][6]}

Cycloaddition Reactions

1,2,3-Cyclohexatriene has been shown to participate in a range of cycloaddition reactions, demonstrating its versatility as a synthetic intermediate.^{[1][6]}

- [4+2] Cycloadditions: It reacts smoothly with dienes such as isobenzofurans, furans, and pyrroles to yield the corresponding cycloadducts in good yields.^[1]
- [3+2] Cycloadditions: Dipolar cycloadditions have been reported with azomethine imines and nitrones.^[1]
- [5+2] Cycloadditions: An example of a [5+2] cycloaddition has been reported with an oxidopyridinium species.^[7]

- Formal [2+2] Reactions: Reactions with nucleophilic 2π -systems, such as ketene silyl acetals, proceed as formal [2+2] cycloadditions.[\[7\]](#)

Other Reactions

Beyond cycloadditions, **1,2,3-cyclohexatriene** can also undergo nucleophilic additions and σ -bond insertions.[\[2\]](#)[\[6\]](#)

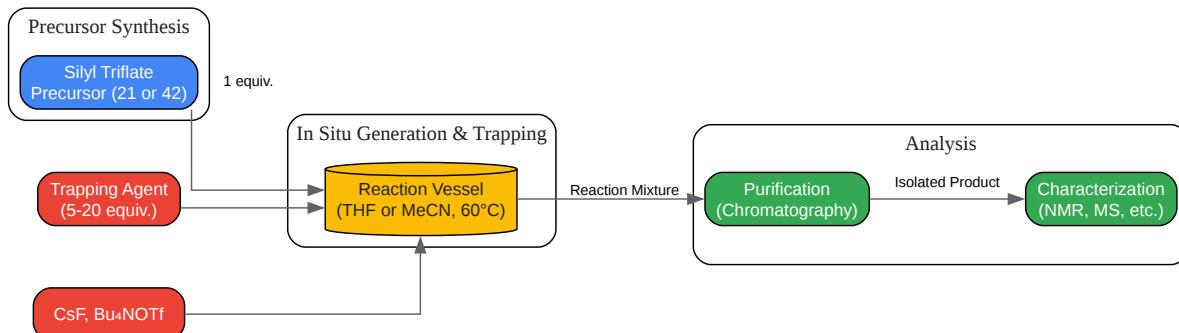
Quantitative Data

The following tables summarize the reported yields for various trapping reactions of in situ generated **1,2,3-cyclohexatriene** and its derivatives.

Trapping Agent Category	Trapping Agent Example	Product Type	Yield (%)	Reference
Diene	N-Phenylmaleimide	[4+2] Cycloadduct	51	[3]
Oxacyclic Allene Precursor	-	-	69	[3]
Nitrile Oxide	Mesitylene nitrile oxide	[3+2] Cycloadduct	79	[3]
Enamine	Enamine 85	-	70	[3]

Visualizations

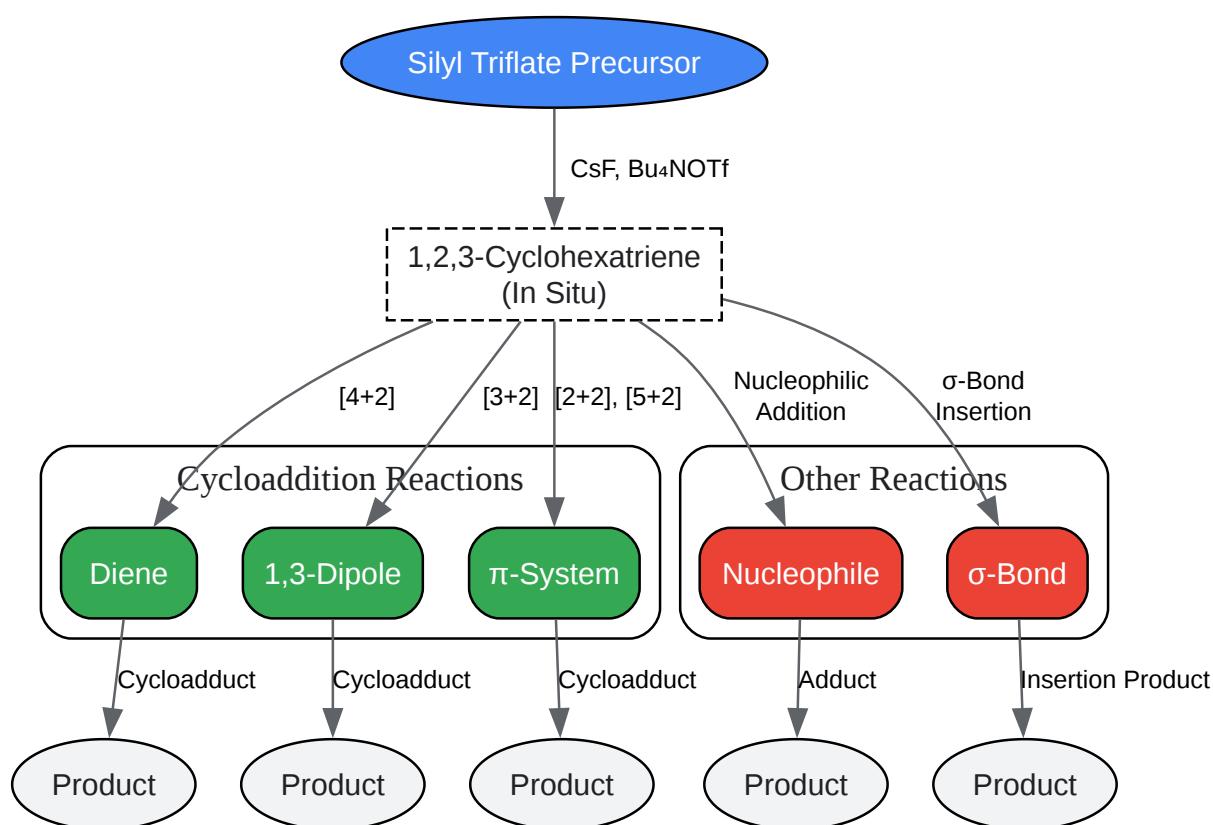
Experimental Workflow



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Caption: Experimental workflow for the in situ generation and trapping of **1,2,3-cyclohexatriene**.

Reaction Pathways



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Caption: Reaction pathways of in situ generated **1,2,3-cyclohexatriene**.

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